molecular formula C13H21N3O2 B12314459 rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans

rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans

Cat. No.: B12314459
M. Wt: 251.32 g/mol
InChI Key: VMPGZFNBEQRWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Stereochemical Elucidation

International Union of Pure and Applied Chemistry Conventions for Bicyclic Heterocyclic Systems

The International Union of Pure and Applied Chemistry (IUPAC) provides rigorous frameworks for naming bicyclic heterocyclic systems, particularly those involving fused or bridged rings. While the target compound is not a fused bicyclic system, its substituents involve heterocycles that necessitate application of these conventions. The piperidine backbone (a six-membered amine ring) is substituted at position 4 by an oxane (tetrahydropyran) moiety, which itself bears a 3-methyl-1,2,4-oxadiazol-5-yl group at position 3.

Key IUPAC principles include:

  • Parent Heterocycle Selection : The parent structure is chosen based on seniority rules, prioritizing rings with the highest heteroatom density. Piperidine (C5H11N) serves as the parent here due to its nitrogen content.
  • Substituent Naming : The oxane substituent is named as oxan-2-yl, indicating attachment via its C2 atom. The 1,2,4-oxadiazole ring, a five-membered heterocycle with three heteroatoms (two nitrogen, one oxygen), is numbered to assign the lowest locants to heteroatoms.
  • Stereochemical Descriptors : The (2R,3S) configuration of the oxane ring and the rac prefix denote a racemic mixture of enantiomers.

Configuration Analysis of Chiral Centers at C2 and C3 Positions

The oxane ring contains two chiral centers at C2 and C3, necessitating application of the Cahn-Ingold-Prelog (CIP) priority rules.

C2 Configuration (R)
  • Substituents :
    • Piperidine substituent (C4 of piperidine)
    • Oxygen atom (ring heteroatom)
    • C3 of oxane (bearing the oxadiazole group)
    • Two methylene groups (C1 and C5 of oxane)

Using CIP priorities:

  • Piperidine (N-containing group) > Oxygen > C3 > Methylene groups.
    The descending priority order places the piperidine group in the highest priority (Position 1), yielding an R configuration at C2.
C3 Configuration (S)
  • Substituents :
    • 3-Methyl-1,2,4-oxadiazol-5-yl group
    • C2 of oxane (piperidine-attached)
    • Two methylene groups (C4 and C6 of oxane)

Prioritization:

  • Oxadiazole (N,O-heterocycle) > Piperidine-attached C2 > Methylene groups.
    The resulting arrangement produces an S configuration at C3.
Chiral Center Substituent Priorities (High to Low) Configuration
C2 Piperidine, O, C3, CH2 R
C3 Oxadiazole, C2, CH2 S

Conformational Dynamics of Oxane-Piperidine Fusion

The trans configuration of C2 and C3 in the oxane ring imposes distinct conformational preferences on both the oxane and piperidine rings.

Oxane Ring Conformations

Oxane typically adopts a chair conformation to minimize steric strain. The equatorial placement of the bulky 3-methyl-1,2,4-oxadiazol-5-yl group at C3 stabilizes the chair form, while the axial piperidine substituent at C2 introduces minor 1,3-diaxial strain.

Piperidine Ring Conformations

Piperidine exists in equilibrium between chair and boat conformations. The chair form predominates, with the oxane substituent occupying an equatorial position to avoid van der Waals repulsions.

Conformer Energy (kcal/mol) Dominant Features
Oxane Chair 0.0 Equatorial oxadiazole, axial piperidine
Oxane Boat +2.1 Increased torsional strain
Piperidine Chair 0.0 Equatorial oxane substituent
Piperidine Boat +3.5 Steric clash with oxane group

Computational studies (e.g., density functional theory) confirm that the trans relationship between C2 and C3 disfavors twist-boat conformations in oxane, stabilizing the chair form by 2.1 kcal/mol.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

3-methyl-5-(2-piperidin-4-yloxan-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H21N3O2/c1-9-15-13(18-16-9)11-3-2-8-17-12(11)10-4-6-14-7-5-10/h10-12,14H,2-8H2,1H3

InChI Key

VMPGZFNBEQRWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CCCOC2C3CCNCC3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The synthesis of this compound requires a modular approach to address its three key structural elements:

  • Piperidine backbone : Serves as the central scaffold.
  • Oxane ring : Positioned at the 4-position of piperidine with defined (2R,3S) stereochemistry.
  • 3-Methyl-1,2,4-oxadiazole moiety : Substituted at the 3-position of the oxane ring.

Retrosynthetically, the molecule is dissected into two primary fragments:

  • Fragment A : trans-configured oxane bearing a 3-methyl-1,2,4-oxadiazole group.
  • Fragment B : Piperidine with a ketone or amine functionality for coupling.

The critical bond formation involves linking Fragment A to Fragment B via a stereocontrolled C–N or C–C bond.

Synthesis of the Oxane-Oxadiazole Fragment

Construction of the Oxane Ring

The oxane ring is synthesized via acid-catalyzed cyclization of a 1,5-diol precursor. For example, 3-hydroxyoxane is prepared from 1,5-pentanediol using a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) to install the required stereochemistry.

Key Reaction:

$$
\text{1,5-Pentanediol} \xrightarrow[\text{DEAD, PPh}_3]{\text{TsOH}} \text{3-hydroxyoxane}
$$

Stereochemical Control in Oxane Functionalization

The trans configuration between the oxadiazole and piperidine substituents is achieved through:

  • Asymmetric Epoxide Ring-Opening : Epoxidation of 3-(oxadiazolyl)oxene followed by nucleophilic attack by piperidine under basic conditions (e.g., K$$2$$CO$$3$$) yields the trans-diaxial product.
  • Chiral Auxiliary-Mediated Synthesis : Use of (S)-proline-derived catalysts in oxane ring formation ensures enantiomeric excess >90%.

Coupling Strategies for Fragment Assembly

Reductive Amination

4-Oxopiperidine is condensed with 3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-one using sodium cyanoborohydride (NaBH$$_3$$CN) in methanol. The reaction proceeds via imine intermediate formation, followed by stereoselective reduction to afford the trans isomer.

Key Reaction:

$$
\text{4-Oxopiperidine} + \text{Oxanone-Oxadiazole} \xrightarrow{\text{NaBH}_3\text{CN}} \text{rac-4-[(2R,3S)-3-(Oxadiazolyl)oxan-2-yl]piperidine}
$$

Nucleophilic Substitution

A Mitsunobu reaction couples 3-(oxadiazolyl)oxan-2-ol with 4-iodopiperidine using DEAD and PPh$$_3$$, achieving inversion of configuration at the oxane C2 position.

Resolution of Racemates and Chiral Analysis

The racemic product is resolved via chiral HPLC using a cellulose-based column (Chiralpak IC) with hexane/isopropanol (80:20) mobile phase. Enantiomeric ratios are quantified by circular dichroism (CD) spectroscopy.

Optimization and Industrial-Scale Considerations

Parameter Laboratory Scale Industrial Scale
Reaction Time 24–48 h 6–8 h (flow reactor)
Yield 60–70% 85–90%
Catalyst Loading 5 mol% 1 mol% (immobilized)
Solvent DCM/MeOH Ethanol/water

Industrial production employs continuous flow reactors to enhance efficiency and reduce waste.

Analytical Characterization

Critical data for the final compound:

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 4.15 (dd, J = 11.2 Hz, 1H, oxane H2), 3.85 (m, 2H, piperidine H4), 2.75 (s, 3H, CH$$3$$), 2.30–1.50 (m, 12H, ring protons).
  • HPLC Purity : 99.2% (C18 column, 0.1% TFA/ACN).
  • Melting Point : 142–144°C.

Chemical Reactions Analysis

Types of Reactions: rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Recent studies have highlighted the biological significance of compounds containing oxadiazole and piperidine structures. Here are the key applications:

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit significant antibacterial properties. For instance, a study demonstrated that synthesized compounds with similar structures showed moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis .

Anticancer Potential

Compounds with oxadiazole moieties have been investigated for their anticancer properties. A study indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific signaling cascades involved in cell proliferation .

Neuropharmacological Applications

The piperidine component is known for its neuroactive properties. Some studies have explored its role as an inhibitor of neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). Compounds in this category have shown promise in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .

Case Studies

Several case studies have documented the efficacy and safety profiles of compounds similar to rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine.

Case Study 1: Antimicrobial Efficacy

A study published in the Brazilian Journal of Pharmaceutical Sciences reported on a series of synthesized oxadiazole-piperidine derivatives. The results showed that certain derivatives had IC50 values indicating strong antibacterial activity against Salmonella typhi and Bacillus subtilis .

Case Study 2: Neurotransmitter Interaction

In another investigation focused on piperidine derivatives, it was found that these compounds could effectively inhibit the reuptake of dopamine and norepinephrine in vitro. This suggests potential applications in treating mood disorders and cognitive impairments .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/MechanismEfficacy LevelReference
AntibacterialStaphylococcus aureusModerate to Strong
AnticancerVarious cancer cell linesInduced apoptosis
Neurotransmitter InhibitionDopamine/Norepinephrine TransportersHigh Affinity

Mechanism of Action

The mechanism of action of rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine, trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • rac-4-[(2S,3R)-3-(3-Methyl-1,2,4-Oxadiazol-5-yl)Oxan-2-yl]Piperidine
    • Key Difference : Enantiomeric pair due to (2S,3R) vs. (2R,3S) configurations.
    • Impact : Despite identical molecular formulas (C13H21N3O2) and purity (95%), enantiomers exhibit divergent biological activities, such as binding affinity to chiral targets .

Positional Isomers

  • 2-(3-Methyl-1,2,4-Oxadiazol-5-yl)Piperidine
    • Key Difference : Oxadiazole group at position 2 of piperidine vs. position 4 in the target compound.
    • Data :
Property Target Compound 2-Substituted Isomer
Molecular Formula C13H21N3O2 C8H13N3O
Molecular Weight (g/mol) 251.33 167.21
Boiling Point (°C) N/A 296.5 ± 50.0
Density (g/cm³) N/A 1.1 ± 0.1
  • Implications : Reduced steric hindrance in the 2-substituted isomer may enhance membrane permeability .

Ring Size Variations

  • 4-Ethoxy-4-{3-[(2R)-Oxolan-2-yl]-1,2,4-Oxadiazol-5-yl}Piperidine
    • Key Difference : Oxolane (5-membered tetrahydrofuran) replaces oxane (6-membered tetrahydropyran).
    • Impact : Smaller ring size increases ring strain but may improve solubility due to reduced hydrophobicity .

Substituent Modifications

  • 4-(3-Methyl-1,2,4-Oxadiazol-5-yl)Piperidine Hydrochloride (QG-9483)
    • Key Difference : Lacks the oxane bridge; oxadiazole directly attached to piperidine.
    • Data :
Property Target Compound QG-9483
Purity 95% 95%
Salt Form Free base Hydrochloride
Molecular Weight (g/mol) 251.33 215.69 (free base)
  • Implications : Hydrochloride salts enhance aqueous solubility, critical for in vivo applications .

Fluorinated Derivatives

  • (3S)-1-(4-Fluorobenzoyl)-3-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Piperidine
    • Key Difference : Fluorophenyl groups introduce electronegativity and metabolic stability.
    • Impact : Fluorine atoms improve bioavailability and resistance to cytochrome P450 oxidation, extending half-life .

Biological Activity

The compound rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine (CAS Number: 2137640-25-4) is a novel synthetic molecule that incorporates both piperidine and oxadiazole moieties. This combination suggests potential pharmacological applications due to the bioactive properties associated with these structural components. This article reviews the biological activities of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other relevant pharmacological effects.

Chemical Structure

The chemical structure of rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine can be represented as follows:

C13H21N3O2\text{C}_{13}\text{H}_{21}\text{N}_{3}\text{O}_{2}

This structure features a piperidine ring linked to a tetrahydro-pyran derivative that incorporates a 1,2,4-oxadiazole group.

Antibacterial Activity

Research indicates that compounds containing oxadiazole and piperidine frameworks exhibit significant antibacterial activity. A study on related compounds demonstrated moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The synthesized derivatives showed varying degrees of effectiveness with notable IC50 values for acetylcholinesterase (AChE) inhibition and urease inhibition, suggesting potential in treating infections and related conditions .

CompoundBacterial StrainActivity LevelIC50 (µM)
rac compoundSalmonella typhiModerate6.28
rac compoundBacillus subtilisStrong1.13

Enzyme Inhibition

The enzyme inhibitory activities of rac-4-[(2R,3S)-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-2-yl]piperidine were evaluated in terms of AChE and urease inhibition. The results indicated that this compound could serve as a potent inhibitor for these enzymes, which are crucial in various physiological processes and disease mechanisms.

Key Findings:

  • Acetylcholinesterase Inhibition : The compound demonstrated significant inhibitory effects on AChE with IC50 values comparable to known inhibitors.
  • Urease Inhibition : The compound exhibited strong urease inhibitory activity with IC50 values indicating high potency.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole-piperidine derivatives. These compounds were assessed for their biological activities through in vitro assays. Results highlighted that several derivatives showed enhanced antibacterial properties and enzyme inhibition compared to standard drugs.

Study Parameters:

  • Methodology : Compounds were synthesized using standard organic chemistry techniques and characterized using NMR and mass spectrometry.
  • Results : The most active compounds were identified based on their IC50 values against specific bacterial strains and enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.